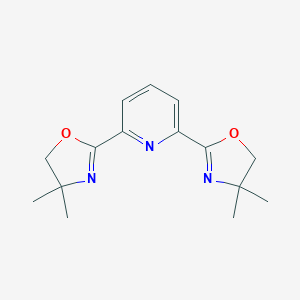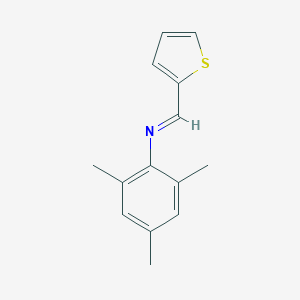
2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as an anticancer agent. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications as an anticancer agent. Several studies have shown that this compound exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has shown promising results in animal models of cancer, indicating its potential for further development as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been proposed that this compound exerts its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. This may be due to the activation of caspase enzymes, which are responsible for the cleavage of cellular proteins and DNA fragmentation during apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione exhibits several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione in lab experiments include its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its potential for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which may limit its bioavailability, and its potential toxicity to normal cells, which may limit its clinical use.
Orientations Futures
There are several future directions for the study of 2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione. One direction is the development of more efficient synthesis methods for this compound, which may increase its availability for further study. Another direction is the investigation of the mechanism of action of this compound, which may lead to the development of more effective anticancer agents. Additionally, the evaluation of the toxicity and pharmacokinetics of this compound in animal models may provide valuable information for its clinical use. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective anticancer agents.
Méthodes De Synthèse
The synthesis of 2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-1H-indene-1,3(2H)-dione involves the reaction of 2-(1H-inden-1-ylidene)malononitrile with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a base such as potassium carbonate. The reaction proceeds via the Michael addition of the malononitrile to the thiadiazole, followed by the intramolecular cyclization to form the thiadiazole-fused indene ring system.
Propriétés
Formule moléculaire |
C24H14N2O3S |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C24H14N2O3S/c27-20(15-9-3-1-4-10-15)23-25-26(16-11-5-2-6-12-16)24(30-23)19-21(28)17-13-7-8-14-18(17)22(19)29/h1-14H |
Clé InChI |
RZGUYELKFSIMKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=C3C(=O)C4=CC=CC=C4C3=O)S2)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NN(C(=C3C(=O)C4=CC=CC=C4C3=O)S2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
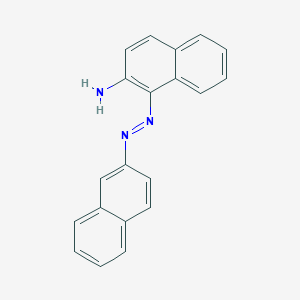
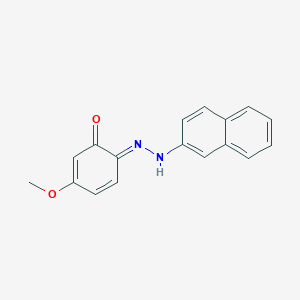
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)

![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)

![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
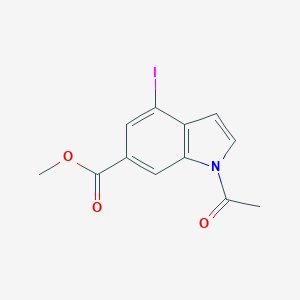
![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)

